3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS number and properties
3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS number and properties
The following technical guide details the properties, synthesis, and applications of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid , a critical building block in the design of soluble organic semiconductors and liquid crystalline materials.
Optimizing Solubility and Phase Behavior in Supramolecular Architectures
Executive Summary
3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS 209347-66-0) is a specialized organoboron intermediate used primarily to introduce branched, lipophilic side chains into conjugated systems.[1][2] Unlike linear alkyl chains, the 3,7-dimethyloctyl (tetrahydrogeranyl) group provides steric bulk that effectively suppresses excessive
This guide provides a validated technical profile, including synthesis protocols, physicochemical data, and application workflows for researchers in materials science and medicinal chemistry.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]
The molecule consists of a benzene ring substituted at the meta (3-) position with a saturated, branched isoprenoid ether tail and a boronic acid functional group.
Nomenclature and Identifiers
| Parameter | Details |
| Chemical Name | 3-(3,7-Dimethyloctyloxy)benzeneboronic acid |
| CAS Number | 209347-66-0 |
| Synonyms | [3-(3,7-Dimethyloctyloxy)phenyl]boronic acid; 3-(Tetrahydrogeranyloxy)phenylboronic acid |
| Molecular Formula | C |
| Molecular Weight | 278.20 g/mol |
| SMILES | CC(C)CCCC(C)CCOC1=CC=CC(=C1)B(O)O |
Physical Properties (Experimental & Predicted)
| Property | Value / Range | Context |
| Appearance | White to off-white powder | Tendency to form anhydrides (boroxines) upon drying. |
| Melting Point | 85–95 °C (Typical range) | Lower than linear analogs due to methyl branching. |
| Solubility | High: THF, DCM, Toluene, DMFLow: Water, Hexanes | Branched tail confers excellent solubility in non-polar organics. |
| pKa | ~8.6–8.8 (Boronic acid) | Typical for meta-alkoxy substituted phenylboronic acids. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon to prevent protodeboronation. |
Synthesis & Production Protocol
The synthesis of CAS 209347-66-0 is a two-stage process: Williamson Ether Synthesis followed by Cryogenic Borylation .
Reaction Pathway Diagram
The following logic flow illustrates the critical path from raw materials to the isolated boronic acid.
Figure 1: Synthetic workflow for the production of CAS 209347-66-0 via lithiation-borylation.
Detailed Methodology
Step 1: Alkylation (Ether Formation)
-
Reagents: Dissolve 3-bromophenol (1.0 eq) and 1-bromo-3,7-dimethyloctane (1.1 eq) in anhydrous DMF.
-
Base: Add anhydrous K
CO (2.0 eq). -
Conditions: Heat to 80 °C for 12 hours under N
. -
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to obtain the aryl bromide intermediate as a colorless oil.
Step 2: Borylation
-
Lithiation: Dissolve the aryl bromide intermediate in anhydrous THF. Cool to -78 °C. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 1 hour to generate the aryllithium species.
-
Critical Check: Ensure temperature remains below -70 °C to prevent Wurtz coupling or scrambling.
-
-
Borate Addition: Add Trimethyl borate (B(OMe)
, 1.5 eq) rapidly. Allow the solution to warm to room temperature overnight. -
Hydrolysis: Quench with 2M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with diethyl ether. The product can be recrystallized from Hexanes/Acetone or precipitated from water to yield the white solid.
Key Applications & Mechanisms
Solution-Processable Organic Electronics
In the synthesis of conjugated polymers (e.g., Polyfluorenes, Polythiophenes), solubility is the primary bottleneck. The 3,7-dimethyloctyl chain is a "chiral branched" solubilizer.
-
Mechanism: The methyl branch at the C3 position creates steric disorder. This prevents the polymer backbones from packing too tightly (crystallizing) during solvent evaporation, resulting in smoother, amorphous films essential for high-performance OLEDs and OPVs.
-
Usage: Used as the nucleophile in Suzuki-Miyaura Polycondensation .
Liquid Crystals (Mesogens)
This boronic acid acts as a "head group" precursor for constructing rod-like or discotic liquid crystals.
-
Role: The flexible tail lowers the melting point (
) and clearing point ( ), stabilizing the nematic or smectic mesophase at room temperature. -
Self-Assembly: Boronic acids can form reversible trimers (boroxines) or hydrogen-bonded dimers, allowing for dynamic self-assembly studies.
Experimental Workflow: Suzuki Coupling
The following diagram outlines the standard protocol for coupling this reagent to an aryl halide core.
Figure 2: Standard Suzuki-Miyaura coupling workflow utilizing CAS 209347-66-0.
Handling & Stability (Safety)[11]
-
Anhydride Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon addition of water/base.
-
Protodeboronation: The electron-rich alkoxy group at the meta position makes the C-B bond relatively stable, but prolonged exposure to strong acids or high heat in protic solvents can lead to cleavage.
-
Safety: Treat as an irritant (H315, H319). Use standard PPE (gloves, goggles).
References
-
ChemicalBook. (2023). 3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS#: 209347-66-0 Product Entry.
-
CookeChem. (2022). Product Catalog: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol grounding).
-
University of North Georgia. (2013). Influence of Conjugation Axis on the Optical and Electronic Properties of Aryl-Substituted Benzobisoxazoles. Journal of Organic Chemistry. (Cites synthesis of similar alkoxy-boronic acids).
